

Health and Safety Data for Disperse Orange 61: A Technical Guide

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Compound of Interest

Compound Name: Disperse Orange 61

Cat. No.: B1149534

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For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

This technical guide provides a comprehensive overview of the health and safety data available for the synthetic azo dye, **Disperse Orange 61** (CAS No. 12270-45-0). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, assessment, and management of this chemical. Data has been aggregated from various sources, including governmental assessments and safety data sheets. Where specific data for **Disperse Orange 61** is unavailable, information from structurally similar analogue compounds is presented to provide a comprehensive toxicological and ecotoxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Disperse Orange 61** is presented in Table 1. This data is essential for understanding the substance's behavior under various environmental and experimental conditions.

Property	Value	Reference
CAS Number	12270-45-0	[1]
Molecular Formula	C ₁₇ H ₁₅ Br ₂ N ₅ O ₂	[1]
Molecular Weight	481.14 g/mol	[1]
Appearance	Reddish-brown powder	[2]
Odor	Odorless	[2]
Solubility	Insoluble in water; Soluble in acetone and ethanol	[2]
Density	1.62 g/cm ³	N/A
Boiling Point	632.5 °C at 760 mmHg	N/A
Flash Point	336.3 °C	N/A
Vapor Pressure	6.63E-16 mmHg at 25°C	N/A

Toxicological Data

Disperse Orange 61 is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary toxicological concern with azo dyes is their potential for metabolic activation into potentially carcinogenic aromatic amines.[3][4]

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50) for **Disperse Orange 61** is not readily available in the reviewed literature.

Skin and Eye Irritation

Detailed skin and eye irritation studies for **Disperse Orange 61** were not found. However, general hazard classifications indicate it may cause skin and eye irritation.

Sensitization

No specific data on the skin sensitization potential of **Disperse Orange 61** was identified.

Ecotoxicological Data

The Government of Canada has conducted a screening assessment of **Disperse Orange 61** and concluded that while it may be persistent in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.^[5] Ecotoxicity data is primarily based on studies of analogue disperse dyes.^[6]

Test Organism	Endpoint	Value (mg/L)	Analogue Compound	Reference
Zebra fish (Danio rerio)	96-hour LC50	17 - 710	Disperse Orange 30	^[6]
Daphnia magna	48-hour EC50	4.5 - 5.8	Disperse Orange 30	^[6]
Algae (Scenedesmus subspicatus)	EC50 (growth)	6.7 - 54	Disperse Orange 30	^[6]
Bacteria	IC50	>100	Disperse Orange 30	^[6]
Rainbow trout (Oncorhynchus mykiss)	122-day NOEC	>0.0048	Disperse Blue 79:1	^[6]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies specific to **Disperse Orange 61** are not available in the public domain. The following are generalized methodologies based on standard OECD guidelines that are typically used for such assessments.

Acute Oral Toxicity (Based on OECD Guideline 423)

- Test Animals: Healthy, young adult rats of a single strain are used.

- **Dosage:** A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Procedure:** The substance is administered to a group of animals at a specific dose level. The outcome (survival or death) determines the next step: dosing at a higher or lower level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Endpoint:** The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation (Based on OECD Guideline 404)

- **Test Animals:** Albino rabbits are typically used.
- **Procedure:** A small area of the animal's back is clipped free of fur. 0.5 g of the test substance is applied to the intact skin under a gauze patch.
- **Exposure:** The patch is left in place for 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).^{[7][8]}

Eye Irritation (Based on OECD Guideline 405)

- **Test Animals:** Albino rabbits are used.
- **Procedure:** 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- **Scoring:** The severity of the eye reactions is scored according to a standardized scale.^{[9][10]}

Aquatic Toxicity (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)

- Test Organism: A standard fish species, such as zebrafish (*Danio rerio*), is used.
- Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
- Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

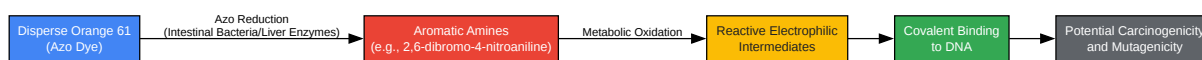
Ready Biodegradability (Based on OECD Guideline 301F - Manometric Respirometry)

- Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.
- Procedure: The test substance is added to a mineral medium, inoculated with the sludge, and incubated in a closed respirometer for 28 days.
- Measurement: The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over time.
- Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visualizations

Metabolic Activation of Azo Dyes

The primary toxicological concern for azo dyes is their metabolic conversion to potentially harmful aromatic amines. This process is a key consideration in the safety assessment of **Disperse Orange 61**.

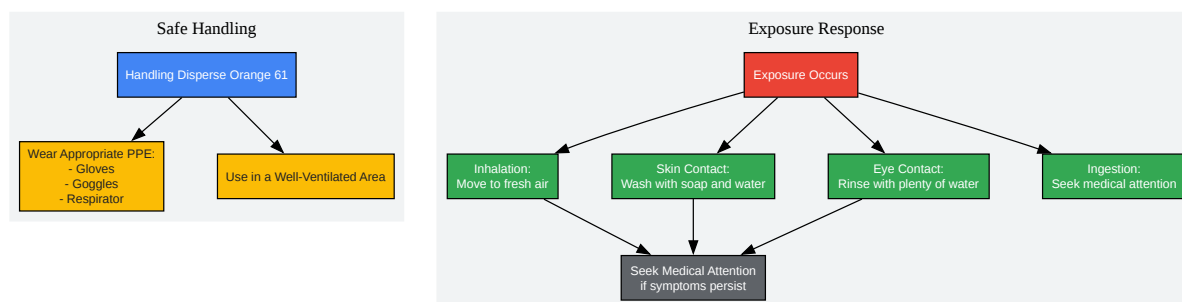


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Metabolic activation pathway of azo dyes leading to potential toxicity.

General Hazard Response Workflow

This workflow outlines the general safety precautions and response measures to be taken when handling **Disperse Orange 61**, based on its hazard classification.



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General hazard response workflow for **Disperse Orange 61**.

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